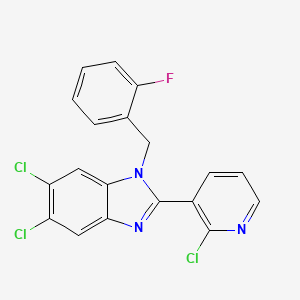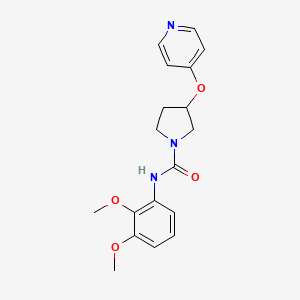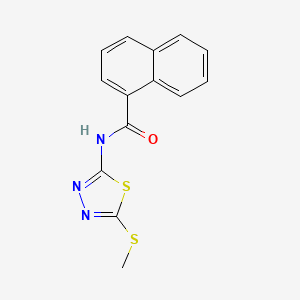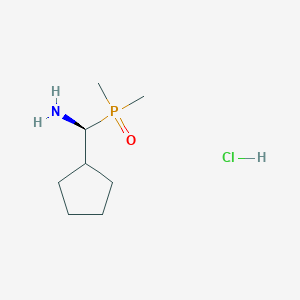
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a chemically synthesized molecule that appears to be a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is not directly discussed in the provided papers, but its structure suggests that it may have biological activity, possibly as an antiviral agent, given the known activities of similar compounds.
Synthesis Analysis
The synthesis of related benzimidazole derivatives has been reported. For instance, fluorosugar analogues of benzimidazole nucleosides have been synthesized as potential antivirals, with modifications intended to increase the stability of the glycosidic bond . The synthesis involved the conversion of TCRB into its ditrityl derivatives, followed by fluorination and deprotection to yield the target compounds. An alternative synthesis route was also developed to improve the overall yield . Although the specific synthesis of this compound is not described, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been characterized using various spectroscopic techniques . Density Functional Theory (DFT) calculations were performed to optimize the molecular geometry and to calculate properties such as zero-point energy, dipole moment, and charge distributions . The presence of substituents like chlorine and fluorine atoms can significantly influence the electronic structure of the molecule, as seen in the positive charge on chlorine atoms and the negative charge on adjacent carbon atoms due to the electron-withdrawing nature of the imidazole ring .
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives can be influenced by the presence of fluorine and chlorine substituents. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid led to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones, demonstrating the potential for cyclization reactions involving fluorobenzimidazole compounds . This suggests that the compound may also undergo various chemical reactions, potentially leading to the formation of novel heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of halogen substituents can affect properties such as stability, decomposition points, and reactivity . For instance, the 3',4'-dimethoxy derivatives were found to have higher decomposition points compared to other compounds in the series . While the specific properties of this compound are not detailed in the provided papers, similar analyses could be conducted to determine its stability, reactivity, and other relevant physical and chemical properties.
Scientific Research Applications
Chemical Properties and Applications
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds. Benzimidazoles are crucial due to their diverse biological and clinical applications. A variety of benzimidazole derivatives have been synthesized and are known for their significant pharmacological properties. The structural uniqueness of benzimidazoles allows for a wide array of pharmacological activities, making them an active area of research in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Synthesis and Biological Activity
The synthesis of benzimidazole derivatives is of great importance due to their significant biological activities. These compounds have been synthesized using various traditional and novel methods, demonstrating a wide variety of biological actions. Benzimidazole and its derivatives are considered lead molecules for the synthesis of various pharmacologically active compounds. They have shown a broad spectrum of biological activities, including antifungal, anticancer, and antiparasitic effects (Thapa, Nargund, & Biradar, 2022).
Therapeutic Potential
The therapeutic potential of benzimidazoles extends to their use in cancer therapy. Their action mechanism involves the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and glucose transport. These effects make benzimidazoles promising candidates for treating cancer, even for cells resistant to conventional therapies. Their use in conjunction with established therapeutics could enhance anticancer efficacy, offering a broader, safer spectrum for cancer treatment (Son, Lee, & Adunyah, 2020).
properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3/c20-13-8-16-17(9-14(13)21)26(10-11-4-1-2-6-15(11)23)19(25-16)12-5-3-7-24-18(12)22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRVHDPTOLXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)


![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)



![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)
